
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid: is a boronic acid derivative featuring a cyclopropyl ring substituted with a bromophenyl group
Preparation Methods
The synthesis of rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid typically involves the following steps:
Cyclopropanation: The starting material, a suitable phenyl derivative, undergoes cyclopropanation to introduce the cyclopropyl ring.
Bromination: The cyclopropyl derivative is then brominated to introduce the bromophenyl group.
Boronic Acid Formation: Finally, the bromophenylcyclopropyl derivative is converted to the boronic acid via a reaction with a boron-containing reagent under appropriate conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficiency and sustainability .
Chemical Reactions Analysis
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The bromophenyl group can be reduced under suitable conditions to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
Similar compounds to rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid include:
Phenylboronic acid: Lacks the cyclopropyl and bromophenyl groups, making it less sterically hindered and less specific in its interactions.
Cyclopropylboronic acid: Lacks the bromophenyl group, resulting in different reactivity and applications.
Bromophenylboronic acid: Lacks the cyclopropyl ring, affecting its steric and electronic properties.
Properties
Molecular Formula |
C9H10BBrO2 |
|---|---|
Molecular Weight |
240.89 g/mol |
IUPAC Name |
[(1R,2R)-2-(3-bromophenyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C9H10BBrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,12-13H,5H2/t8-,9+/m0/s1 |
InChI Key |
HTPYYSQIHPOUPG-DTWKUNHWSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1C2=CC(=CC=C2)Br)(O)O |
Canonical SMILES |
B(C1CC1C2=CC(=CC=C2)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


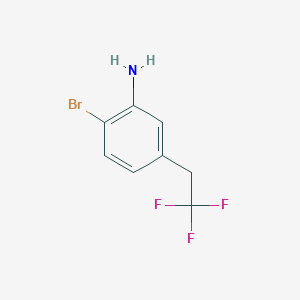
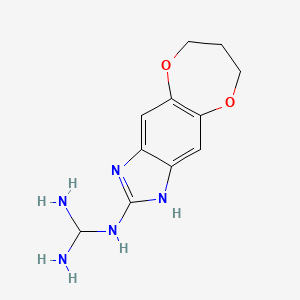

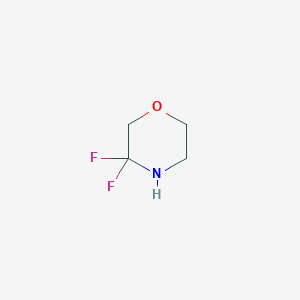
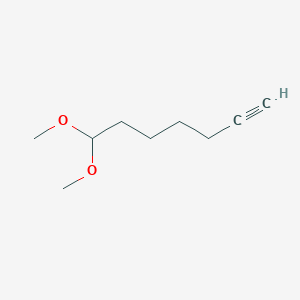
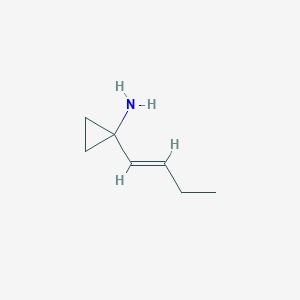
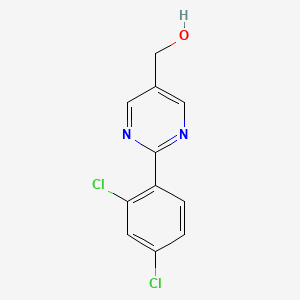
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)

![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)
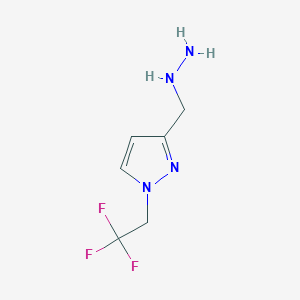
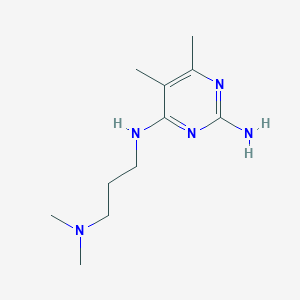

![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)
